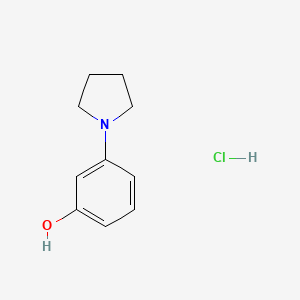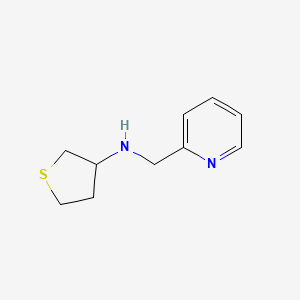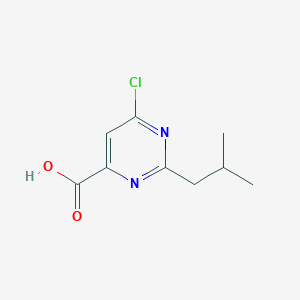
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a cyclobutyl group and an ethyl group attached to the triazole ring, along with a thiol group at the third position. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutyl ethyl ketone with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thiol derivatives.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form various S-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include disulfides, sulfonic acids, and S-substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s antimicrobial, antiviral, and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-cyclobutyl-4-ethyl-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant.
What sets this compound apart is its unique combination of a cyclobutyl group, an ethyl group, and a thiol group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13N3S |
|---|---|
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
3-cyclobutyl-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H13N3S/c1-2-11-7(6-4-3-5-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) |
InChI-Schlüssel |
OORMZCMIKIGDIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NNC1=S)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)


![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)
![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)

![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)
![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)

